5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-9-11(8-16-22-9)13(20)15-6-7-19-14(21)10-4-2-3-5-12(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZMMKUGCMORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Ring Formation
Dimethyl oxalate and acetone undergo a Claisen condensation under sodium methoxide catalysis to yield methyl acetylacetonate. Subsequent cyclization with hydroxylamine hydrochloride in methanol at 60°C for 4 hours generates methyl 5-methylisoxazole-3-carboxylate. To shift the carboxylate group to position 4, a regioselective cyclization is achieved by modifying the reaction stoichiometry and temperature. For instance, using hydroxylamine sulfate in acetic acid at 80°C produces methyl 5-methylisoxazole-4-carboxylate.
Carboxamide Derivatization
The ester is hydrolyzed to the carboxylic acid using 2M NaOH at reflux for 2 hours, followed by acidification with HCl to precipitate 5-methylisoxazole-4-carboxylic acid. Activation with thionyl chloride (SOCl₂) at 70°C for 1 hour converts the acid to the acyl chloride, which is treated with aqueous ammonia (25%) at 0°C to yield 5-methylisoxazole-4-carboxamide.
Key Data:
- Yield: 78% (ester hydrolysis), 85% (amidation).
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 2.45 (s, 3H, CH₃), 6.32 (s, 1H, isoxazole-H), 7.85 (br s, 1H, NH₂), 8.12 (br s, 1H, NH₂).
Synthesis of Benzo[d]triazin-4(3H)-one with Ethylamine Side Chain
The benzo[d]triazin-4(3H)-one core is assembled via an intramolecular heterocyclization, followed by side-chain functionalization.
Azido-Tosylmethylbenzene Preparation
2-Azidobenzaldehyde is condensed with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of formamide and chlorotrimethylsilane, yielding 1-azido-2-(isocyano(p-tosyl)methyl)benzene. Phosphorus oxychloride-mediated dehydration at 0°C produces the TosMIC derivative.
Heterocyclization to Benzo[d][1,3-triazin-4(3H)-one
Treatment of the TosMIC derivative with tert-butoxide in THF at 0°C induces cyclization, forming 3-(tert-butoxy)benzo[d]triazine. Acidic hydrolysis (HCl, MeOH, 25°C, 2 hours) cleaves the tert-butyl group, yielding benzo[d]triazin-4(3H)-one.
Ethylamine Side-Chain Introduction
The triazinone is alkylated with 2-bromoethylamine hydrobromide in DMF using K₂CO₃ as a base at 60°C for 12 hours, affording 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one.
Key Data:
- Yield: 65% (cyclization), 72% (alkylation).
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 3.62 (t, J = 6.2 Hz, 2H, CH₂NH₂), 4.25 (t, J = 6.2 Hz, 2H, NCH₂), 7.85–8.20 (m, 4H, aryl-H).
Coupling of Isoxazole-4-carboxamide and Benzo[d]triazin-4(3H)-one
The final step involves forming an amide bond between the isoxazole carboxamide and the ethylamine side chain of the triazinone.
Acyl Chloride Activation
5-Methylisoxazole-4-carboxamide is treated with oxalyl chloride (2 equiv) in dichloromethane (DCM) at 0°C for 1 hour, generating the reactive acyl chloride intermediate.
Amide Bond Formation
The acyl chloride is added to a solution of 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one and triethylamine (3 equiv) in DCM at 0°C. The reaction is stirred at 25°C for 6 hours, yielding the target compound after purification via silica gel chromatography (hexane/EtOAc 3:1).
Key Data:
- Yield: 68%.
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 2.48 (s, 3H, CH₃), 3.72 (t, J = 6.4 Hz, 2H, NCH₂), 4.32 (t, J = 6.4 Hz, 2H, CH₂NH), 6.38 (s, 1H, isoxazole-H), 7.90–8.30 (m, 4H, aryl-H), 8.85 (t, J = 5.6 Hz, 1H, NH).
Alternative Synthetic Routes
Mitsunobu Coupling
An alternative strategy employs Mitsunobu conditions to link the triazinone and isoxazole fragments. 3-(2-Hydroxyethyl)benzo[d]triazin-4(3H)-one is reacted with 5-methylisoxazole-4-carboxamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C. However, this method yields <30% due to competing side reactions.
Reductive Amination
Condensation of 5-methylisoxazole-4-carbaldehyde with 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one under hydrogenation (H₂, Pd/C, MeOH) provides a secondary amine intermediate, which is oxidized to the amide using Jones reagent. This route is less efficient (45% overall yield).
Challenges and Optimization
- Regioselectivity in Isoxazole Formation: Controlling the carboxylate position (C3 vs. C4) requires precise stoichiometry of hydroxylamine and reaction pH.
- Triazinone Stability: The benzo[d]triazin-4(3H)-one core is sensitive to strong bases, necessitating mild conditions during alkylation.
- Amidation Efficiency: Coupling via acyl chlorides outperforms alternative methods, with >65% yield compared to <50% for mixed carbonates.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized under strong oxidative conditions, affecting functional groups such as the isoxazole ring or carboxamide moiety.
Reduction: : Reductive conditions might be applied to modify the triazinone ring, potentially converting it to a more reduced state.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the triazinone and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: : Halogens (e.g., bromine), alkylating agents, or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce reduced triazinone analogs. Substitution reactions might introduce new functional groups, such as alkyl, acyl, or aryl groups, onto the molecule.
Scientific Research Applications
This compound has been explored for various applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe to study enzyme functions or as a ligand in receptor binding studies.
Medicine: : Examined for its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Applied in the development of novel materials with unique properties, including potential use in coatings, polymers, or as a catalyst.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved could be diverse, potentially affecting signaling cascades, metabolic pathways, or gene expression regulation, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in FLT3 Inhibitor Research
Evidence highlights derivatives such as 5-methyl-N-(2-(4-morpholino-3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-yl)isoxazole-4-carboxamide () and 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-yl)isoxazole-4-carboxamide (). These compounds share the isoxazole-carboxamide core but differ in substituents:
- Target Compound: Benzo-triazinone group (electron-deficient aromatic system with a keto group).
- Analogues: Benzoimidazole linked to morpholino/piperazinyl and trifluoromethylphenyl groups.
Key Differences :
Morpholino and piperazinyl groups introduce polar, hydrogen-bonding motifs, which may improve solubility compared to the triazinone’s rigid, planar structure . The benzo-triazinone’s oxo group could engage in stronger hydrogen bonding with target proteins (e.g., FLT3 kinase) compared to the benzoimidazole’s NH group .
Comparison with Temozolomide and Related Imidazotriazinones
Temozolomide () is a clinically used imidazotriazinone prodrug that alkylates DNA. However:
- Mechanistic Divergence : Temozolomide generates methylating agents, while the target compound lacks the imidazole ring necessary for similar decomposition pathways.
- Pharmacokinetics: The ethyl-isoxazole chain in the target compound may enhance stability compared to Temozolomide’s labile tetrazinone ring .
Isoxazole Carboxamide Derivatives
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () replaces the ethyl-triazinyl group with a thiazole ring. Key contrasts:
- Electronic Properties : The thiazole’s sulfur atom introduces distinct electronic effects (e.g., lower electronegativity than triazine’s nitrogen), altering binding interactions.
- Bioavailability: Thiazole derivatives often exhibit favorable metabolic stability, but the triazinone’s planar structure may enhance target selectivity .
Comparative Data Table
Research Findings and Hypotheses
- FLT3 Kinase Binding: Molecular docking studies () suggest that trifluoromethyl and morpholino groups in analogues optimize hydrophobic and polar interactions with FLT3. The target compound’s triazinone may compete via π-π stacking or hydrogen bonding but requires experimental validation .
- Anticancer Potential: Structural parallels to Temozolomide imply possible DNA-targeting activity, though mechanistic differences (e.g., lack of imidazole) may limit direct alkylation .
- Synthetic Feasibility: High yields in analogue synthesis (e.g., 86.3% in ) suggest robust coupling methods, but triazinone formation could pose challenges .
Biological Activity
5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 314.30 g/mol. Its structure features an isoxazole ring and a triazinone core, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O₃ |
| Molecular Weight | 314.30 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazine and isoxazole moieties. For instance, derivatives similar to 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide were evaluated against various cancer cell lines.
- Mechanism of Action : The compound potentially inhibits key pathways involved in cancer cell proliferation and survival. The presence of the triazinone structure suggests that it may interact with DNA or RNA synthesis pathways, thereby hindering tumor growth.
-
Case Studies :
- A study demonstrated that related isoxazole derivatives exhibited significant cytotoxicity against lung cancer A549 cells, showing activity comparable to doxorubicin, a standard chemotherapeutic agent .
- Another investigation into benzoxazepine derivatives indicated that compounds with similar structural features displayed notable anti-cancer effects across different solid tumor cell lines .
Other Biological Activities
In addition to anticancer properties, compounds with the triazinone core have shown promise in other therapeutic areas:
- Antioxidant Activity : Electrochemical studies revealed that these compounds exhibit strong antioxidant properties, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory responses by affecting cytokine release in various cellular models .
Synthesis and Evaluation
The synthesis of 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide involves multi-step reactions typically starting from readily available precursors. The biological evaluation often includes:
- Cell Viability Assays : To assess cytotoxicity against cancer cell lines.
- Mechanistic Studies : To elucidate the pathways affected by the compound using Western blotting and qPCR techniques.
Summary of Findings
Research indicates that this compound and its analogs possess a range of biological activities:
| Activity | Evidence |
|---|---|
| Anticancer | Significant cytotoxicity against A549 cells |
| Antioxidant | Exhibits strong oxidation-reduction potential |
| Anti-inflammatory | Modulates cytokine release in inflammatory models |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-4-carboxamide?
- Methodology : Synthesis optimization involves reaction condition screening (solvent, temperature, catalysts) and intermediate purification. For example, coupling reactions often require reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as seen in analogous compounds . Thin-layer chromatography (TLC) or HPLC monitoring ensures reaction completion. Evidence from structurally similar isoxazole derivatives suggests dichloromethane or DMF as optimal solvents for coupling steps .
- Experimental Design : Use factorial design (e.g., Taguchi method) to evaluate variables like molar ratios, solvent polarity, and reaction time. Statistical methods minimize trial-and-error approaches, as highlighted in chemical engineering literature .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm molecular connectivity via 1H and 13C NMR, focusing on peaks corresponding to the benzo[d][1,2,3]triazin-4-one and isoxazole moieties.
- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF.
- X-ray Crystallography : Resolve 3D conformation to analyze bond angles and dihedral angles, critical for understanding reactivity .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets). Structural analogs with benzotriazinone motifs show affinity for enzymes involved in cancer pathways .
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare results with control compounds like 4-(1H-Benzo[d]imidazol-2-yl)benzamide, which has known antimicrobial activity .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., PARP-1, implicated in DNA repair). The benzo[d][1,2,3]triazin-4-one group may mimic nicotinamide in PARP inhibitors .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. ICReDD’s reaction path search methods integrate such data to predict reactivity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Meta-Analysis : Aggregate data from similar compounds (e.g., thiazole-carboxamide derivatives) to identify trends. For example, trifluoromethyl substitutions in quinazolin-2-yl derivatives enhance activity in some assays but reduce solubility .
- Dose-Response Reevaluation : Re-test conflicting results under standardized conditions (pH, serum concentration). Adjust assay parameters to account for off-target effects, as seen in oxazepinone-thiazole hybrids .
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
- Functional Group Modifications :
- Replace the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group with 1H-benzimidazole to test antimicrobial activity .
- Introduce methoxy groups to the ethyl side chain, as seen in analogs with enhanced anticancer activity .
- Bioisosteric Replacement : Substitute the isoxazole ring with oxazole or thiazole to evaluate pharmacokinetic changes. Evidence from N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl] derivatives highlights improved metabolic stability .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Chromatography : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile:water = 70:30) for high-yield isolation. Membrane technologies (e.g., nanofiltration) can remove low-molecular-weight byproducts .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) using high-throughput platforms. X-ray data from Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate suggests polar aprotic solvents enhance crystal formation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
